マクロントサイドB

説明

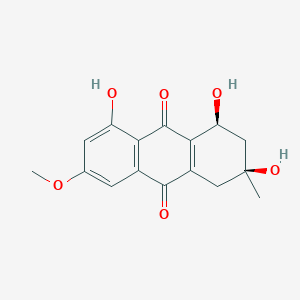

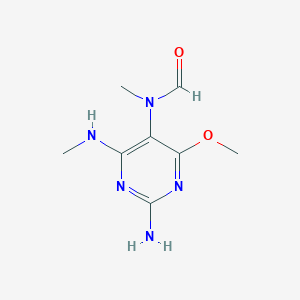

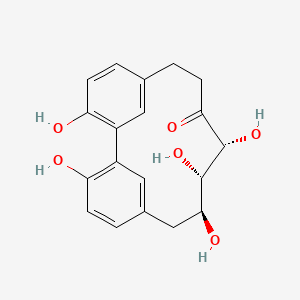

Macranthoside B is a natural flavonoid glycoside that is found in the root of the plant Peony (Paeonia lactiflora Pall.). It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

科学的研究の応用

マクロントサイドBの用途に関する包括的な分析

This compoundは、伝統的な中国医学で使用されている植物であるスイカズラ属の植物から得られるトリテルペノイドサポニンです。この化合物は、特にがん研究の分野において、その潜在的な治療用途に対する注目を集めています。以下は、科学研究におけるthis compoundのユニークな用途の詳細な分析です。

子宮頸部腺がんにおける抗がんの可能性: This compoundは、ヒト子宮頸部腺がん細胞におけるアポトーシス性細胞死に対する効果について研究されています。 この化合物は細胞増殖を阻害し、ミトコンドリア膜電位損失を誘導してアポトーシスを引き起こします . SOD2とGPx1の発現をダウンレギュレートし、ROSを介したアポトーシスを促進します .

酸化ストレス調節: この化合物は、酸化ストレスを増加させる能力がその抗がん活性において重要です。 活性酸素種(ROS)のレベルを調節することにより、this compoundはがん細胞のアポトーシスを誘導できます . これは、酸化ストレスががん細胞の生存と死の調節における重要な要因であるため、特に重要です .

Akt/PDK1経路阻害: This compoundの分子機構には、PDK1/Akt経路の阻害が含まれます . この経路は細胞の生存と代謝に不可欠であり、this compoundによるその阻害は、がん細胞におけるアポトーシスを増加させる可能性があります .

抗酸化酵素の調節: 研究によると、this compoundはSOD2やGPx1などの抗酸化酵素の発現に影響を与えます . これらの酵素のダウンレギュレーションは、ROSの蓄積に寄与する可能性があり、これはがん細胞のアポトーシスを誘導する可能性があります .

UHRF1とBcl-xLを介したアポトーシス誘導: This compoundは、がん細胞でしばしば過剰発現しているUHRF1とBcl-xLをダウンレギュレートすることにより、アポトーシスを誘導します . これらのタンパク質を標的とすることで、this compoundは正常なアポトーシスプロセスを破壊し、がん細胞の死につながります .

ミトコンドリア膜電位破壊: この化合物は、アポトーシスの特徴であるミトコンドリア膜電位(MMP)の消失を誘導することが示されています . MMPのこの破壊は、ミトコンドリアからのアポトーシス促進因子の放出を引き起こし、細胞死につながる可能性があります .

カスパーゼ-3およびPARPの切断: This compoundは、カスパーゼ-3およびPARPの切断をもたらします。これらは、アポトーシス機構の重要な構成要素です . これらの酵素の活性化は、アポトーシスの実行段階を示しており、細胞の解体につながります .

その他のがん種における潜在的な用途: 現在の研究は子宮頸部腺がんに焦点を当てていますが、this compoundがアポトーシスを誘導するメカニズムは、それがその他のがん種においてより幅広い用途を持つ可能性を示唆しています。 酸化ストレスを調節し、生存経路を阻害し、アポトーシスを誘導する能力は、さまざまながんモデルで関連する可能性があります .

作用機序

Target of Action

Macranthoside B (MB) is a triterpenoid saponin extracted from Lonicera macranthoides, a traditional Chinese medicine . The primary targets of MB are the antioxidant enzymes superoxide dismutase 2 (SOD2) and glutathione peroxidase 1 (GPx1), as well as the proteins Akt and PDK1 . These targets play crucial roles in regulating oxidative stress and apoptosis in cells .

Mode of Action

MB interacts with its targets by inducing down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 . This interaction promotes reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that is crucial for maintaining cellular homeostasis.

Biochemical Pathways

The biochemical pathways affected by MB involve the Akt/PDK1 pathway and the oxidative stress pathway . Down-regulation of SOD2 and GPx1, and phosphorylation of Akt and PDK1 by MB, lead to an increase in ROS, which in turn promotes apoptosis . This indicates that MB can modulate key metabolic pathways to enhance ROS generation and induce cytotoxicity .

Result of Action

The result of MB’s action is the inhibition of cell proliferation and induction of apoptosis . Specifically, MB exposure leads to mitochondrial membrane potential (MMP) loss, increased sub-G1 accumulation, and cleavage of caspase-3 and PARP, which are reflective of apoptosis . In HeLa cells, this was further supported by the protection of sub-G1 accumulation, MMP loss, and cleavage of caspase-3 and PARP in the presence of N-acetylcysteine (NAC), a ROS inhibitor .

生化学分析

Biochemical Properties

Macranthoside B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including superoxide dismutase 2 (SOD2), glutathione peroxidase 1 (GPx1), and the protein kinase B (Akt) pathway . These interactions are primarily involved in oxidative stress responses and apoptosis. Macranthoside B promotes reactive oxygen species (ROS)-mediated apoptosis by down-regulating SOD2 and GPx1 and phosphorylating Akt and 3-phosphoinositide-dependent protein kinase-1 (PDK1) .

Cellular Effects

Macranthoside B exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits cell proliferation, induces mitochondrial membrane potential loss, and increases sub-G1 accumulation, leading to apoptosis . It also influences cell signaling pathways, such as the Akt/PDK1 pathway, and affects gene expression by down-regulating anti-apoptotic proteins like ubiquitin-like with PHD and ring finger domains 1 (UHRF1) and Bcl-xL . Additionally, Macranthoside B impacts cellular metabolism by promoting ROS-mediated apoptosis .

Molecular Mechanism

The molecular mechanism of Macranthoside B involves several key processes. It induces apoptosis by increasing oxidative stress and inhibiting the PDK1/Akt pathway . Macranthoside B binds to and down-regulates SOD2 and GPx1, leading to an accumulation of ROS . This oxidative stress triggers the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), which are markers of apoptosis . Furthermore, Macranthoside B down-regulates UHRF1 and Bcl-xL, enhancing its pro-apoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Macranthoside B change over time. The compound’s stability and degradation have been studied, revealing that it maintains its pro-apoptotic effects over extended periods . Long-term exposure to Macranthoside B results in sustained inhibition of cell proliferation and continuous induction of apoptosis . These findings suggest that Macranthoside B has a stable and lasting impact on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Macranthoside B vary with different dosages in animal models. At lower doses, Macranthoside B effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of Macranthoside B .

Metabolic Pathways

Macranthoside B is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis . It interacts with enzymes such as SOD2 and GPx1, which are crucial for maintaining cellular redox balance . By down-regulating these enzymes, Macranthoside B disrupts the redox balance, leading to increased ROS levels and subsequent apoptosis . This modulation of metabolic pathways underscores the compound’s potential as an anticancer agent .

Transport and Distribution

Within cells and tissues, Macranthoside B is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, Macranthoside B accumulates in specific compartments, such as the mitochondria, where it exerts its pro-apoptotic effects . This targeted distribution enhances the compound’s efficacy in inducing apoptosis in cancer cells .

Subcellular Localization

Macranthoside B localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the mitochondria, where it induces mitochondrial membrane potential loss and promotes apoptosis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This subcellular localization is critical for the effective execution of Macranthoside B’s pro-apoptotic functions .

特性

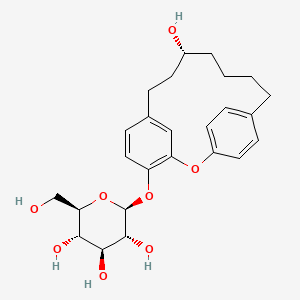

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)41(74-44-38(64)36(62)40(28(20-55)71-44)73-43-37(63)35(61)34(60)27(19-54)70-43)39(65)45(69-23)75-42-33(59)26(57)21-68-46(42)72-31-11-12-49(4)29(50(31,5)22-56)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,47(66)67)17-15-51(24,52)6/h8,23,25-46,54-65H,9-22H2,1-7H3,(H,66,67)/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDVIKCSTOVVEA-KZFFKTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317128 | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146100-02-9 | |

| Record name | Macranthoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146100-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Macranthoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2,2,6-trimethyl-N-[(E)-(2,2,6-trimethyl-3H-chromen-4-ylidene)amino]-3H-chromen-4-imine](/img/structure/B1246973.png)

![5-bromo-N-[(6R)-1-ethyl-4-methyl-1,4-diazepan-6-yl]-2-methoxy-4-(methylamino)benzamide](/img/structure/B1246974.png)

![Methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B1246982.png)